molecular formula C14H18N2O3 B14842532 4-Cyclopropoxy-N1,N2,N2-trimethylphthalamide

4-Cyclopropoxy-N1,N2,N2-trimethylphthalamide

Cat. No.: B14842532
M. Wt: 262.30 g/mol
InChI Key: XSMUTZWWENVZDJ-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-N1,N2,N2-trimethylphthalamide is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.307 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group and a trimethylphthalamide moiety. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-N1,N2,N2-trimethylphthalamide typically involves the reaction of phthalic anhydride with cyclopropylamine and trimethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and high yield. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-N1,N2,N2-trimethylphthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopropoxy-N1,N2,N2-trimethylphthalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N1,N2,N2-trimethylphthalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-N1,N2,N2-trimethylphthalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

4-cyclopropyloxy-1-N,2-N,2-N-trimethylbenzene-1,2-dicarboxamide

InChI

InChI=1S/C14H18N2O3/c1-15-13(17)11-7-6-10(19-9-4-5-9)8-12(11)14(18)16(2)3/h6-9H,4-5H2,1-3H3,(H,15,17)

InChI Key

XSMUTZWWENVZDJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)OC2CC2)C(=O)N(C)C

Origin of Product

United States

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